molecular formula C13H16O2 B8217839 (3S)-3-phenylmethoxycyclohexan-1-one

(3S)-3-phenylmethoxycyclohexan-1-one

Cat. No.: B8217839
M. Wt: 204.26 g/mol
InChI Key: DTRKMFPYPATAJO-ZDUSSCGKSA-N
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Description

(3S)-3-phenylmethoxycyclohexan-1-one is a chiral cyclohexanone derivative featuring a phenylmethoxy substituent at the 3-position of the cyclohexane ring, with an (S)-configured stereocenter. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structural uniqueness lies in the combination of a bulky phenylmethoxy group and the cyclohexanone backbone, which influences both its physical properties (e.g., solubility, melting point) and reactivity in stereoselective reactions .

Properties

IUPAC Name

(3S)-3-phenylmethoxycyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRKMFPYPATAJO-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CC(=O)C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name Substituent Molecular Formula Molecular Weight Notable Properties/Applications Reference
(3S)-3-phenylmethoxycyclohexan-1-one 3-phenylmethoxy C₁₃H₁₆O₂ 204.26 g/mol Target compound; potential intermediates in drug synthesis
2-(3-methoxyphenyl)-2-(ethylamino)cyclohexan-1-one 3-methoxyphenyl, ethylamino C₁₅H₂₁NO₂ 247.33 g/mol Forensic toxicology applications
(3S)-3-methylcyclohexan-1-one 3-methyl C₇H₁₂O 112.17 g/mol Simpler analog; used in stereochemical studies
4-(3-(trifluoromethyl)phenyl)cyclohexan-1-one 4-(trifluoromethylphenyl) C₁₃H₁₃F₃O 242.24 g/mol Medicinal chemistry applications
Methoxmetamine 3-methoxyphenyl, methylamino C₁₄H₁₉NO₂ 233.31 g/mol Psychoactive properties; purity analyzed

Key Research Findings

  • Substituent Effects: Bulky groups like phenylmethoxy increase steric hindrance, slowing reaction rates in nucleophilic additions compared to methyl or amino substituents .
  • Stereochemical Influence : The (3S) configuration in the target compound and analogues like (3S)-3-methylcyclohexan-1-one is critical for enantioselective synthesis, affecting binding affinity in chiral environments .
  • Pharmacological Relevance: Amino-substituted derivatives (e.g., Methoxmetamine) exhibit pronounced psychoactive effects, whereas phenylmethoxy-containing compounds are more commonly utilized as intermediates .

Notes on Contradictions and Corrections

  • highlights a nomenclature correction for a related compound, underscoring the importance of accurate structural identification in toxicological studies.
  • Discrepancies in substituent positions (e.g., 3- vs. 4-substituted cyclohexanones) emphasize the need for precise synthetic protocols to avoid unintended pharmacological outcomes .

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